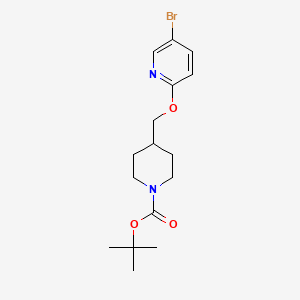

tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 4-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVROYQTBUNAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how “tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate” interacts with its targets and exerts its effects.

生物活性

Tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1010114-48-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is with a molecular weight of 371.27 g/mol. The structure features a piperidine ring substituted with a bromopyridine moiety, which is known to influence its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. Although specific data for tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is limited, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 0.78 |

| Compound B | VRE | 3.125 |

| tert-butyl derivative | Hypothetical efficacy based on structural similarity | TBD |

2. Anti-inflammatory Properties

Piperidine derivatives have been studied for their anti-inflammatory effects, often outperforming traditional anti-inflammatory agents like curcumin in various assays . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

3. Antitumor Activity

Preliminary studies suggest that compounds similar to tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate may exhibit antitumor activity in xenograft mouse models. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of RAS signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

- Membrane Disruption : Some piperidine derivatives affect bacterial cell membranes, leading to depolarization and cell death .

- Cytokine Modulation : Compounds may inhibit the production of inflammatory cytokines, reducing inflammation.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine derivatives, one compound demonstrated significant antibacterial activity against both MRSA and VRE strains at concentrations significantly lower than traditional antibiotics . This highlights the potential of tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that certain piperidine derivatives reduced the levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents . Although specific data for the tert-butyl derivative is not available, its structural similarity suggests it may exhibit comparable effects.

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. Key applications include:

- Enzyme Modulation : Research indicates that this compound can influence enzymatic activities, particularly those involved in cell cycle regulation. This modulation could have implications for cancer research and treatment strategies aimed at controlling cell proliferation.

- Receptor Binding Studies : The brominated pyridine moiety enhances the compound’s binding affinity to certain receptors, which may be useful in developing drugs targeting receptor-mediated signaling pathways.

Drug Development

The unique structural features of tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate make it a valuable scaffold in drug design:

- Lead Compound : Its ability to modulate biological activity positions it as a lead compound for developing new pharmaceuticals targeting specific diseases, including neurological disorders and cancers.

Chemical Biology

In chemical biology, this compound can serve as a tool for studying biological processes:

- Biological Assays : Its reactivity allows it to be used in various assays to probe biological functions and mechanisms, aiding in the understanding of disease pathways.

Case Studies

Several case studies have explored the applications of tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate:

Case Study 1: Cancer Research

A study investigated the compound's effects on cancer cell lines, revealing that it could inhibit cell growth by modulating specific enzymatic pathways associated with tumor progression. The findings suggest potential use as an anticancer agent.

Case Study 2: Neurological Disorders

Another research effort focused on the compound's interaction with neurotransmitter receptors, indicating its potential role in treating conditions such as depression or anxiety through modulation of receptor activity.

類似化合物との比較

Chemical Identity

- IUPAC Name : tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

- CAS Number : 94475-64-6

- Molecular Formula : C₁₆H₂₃BrN₂O₃

- Molecular Weight : 371.28 g/mol

- Structure : Features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a methylene-linked 5-bromopyridin-2-yloxy moiety.

Key Applications

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to its bromopyridine group . It is classified under ethers and utilized in building block chemistry for drug discovery .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Bromopyridine vs. Bromopyrimidine :

- The target compound’s pyridine ring (C₅H₄NBr) offers distinct electronic properties compared to the pyrimidine analog (C₄H₃N₂Br). Pyridine’s lower electronegativity may enhance reactivity in aromatic substitution reactions .

Sulfonate vs. Bromide Functionalization :

- Methylsulfonyl (CAS 147699-19-2) and trifluoromethylsulfonyl (CAS 1420797-21-2) groups introduce strong electron-withdrawing effects, increasing metabolic stability but reducing nucleophilicity compared to brominated analogs .

Synthetic Accessibility :

- The target compound is synthesized via SN2 reactions using polar aprotic solvents (e.g., DMF or DMAc) with high yields (up to 100% in optimized conditions) . In contrast, trifluoromethylsulfonyl derivatives require specialized reagents, increasing production costs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate, and how are intermediates purified?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a bromopyridinyl ether intermediate can react with a piperidine derivative under basic conditions. Purification often involves silica gel chromatography with hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) to isolate the product in ~80% yield .

- Key Steps :

Activation of the bromopyridine moiety.

Coupling with a piperidine scaffold.

Boc-protection of the piperidine nitrogen.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Primary Tools :

- NMR : NMR (e.g., δ 1.45 ppm for tert-butyl protons) and NMR (e.g., δ 154 ppm for carbonyl carbons) .

- MS : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks).

- XRD : Single-crystal X-ray diffraction for absolute configuration validation .

Q. What safety precautions are recommended for handling this compound?

- PPE : Respiratory protection, nitrile gloves, and eye/face shields due to potential irritancy .

- Storage : In a cool, dry environment away from oxidizing agents .

- Waste Disposal : Classify as hazardous waste and consult professional disposal services .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in analyzing this compound's electronic properties?

- Methodology : Optimize molecular geometry at B3LYP/6-311+G(2d,p) level. Compare DFT-optimized bond lengths/angles with XRD data (e.g., C-O bond deviation <0.01 Å) .

- Applications :

- Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps.

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for drug design .

Q. What challenges arise in achieving high regioselectivity during bromopyridine coupling reactions?

- Contradictions : Evidence shows competing side reactions (e.g., dehalogenation or over-alkylation) reduce yields .

- Mitigation Strategies :

- Use Pd-catalyzed cross-coupling (e.g., SPhos Pd G3) for controlled reactivity .

- Monitor reaction temperature (e.g., 60°C for 3.5 hours) to suppress byproducts .

Q. How do crystallographic data inform the design of derivatives with improved bioactivity?

- Structural Insights : XRD reveals planar pyridine rings and non-covalent interactions (e.g., C-H···O) that stabilize the crystal lattice .

- Design Implications :

- Modify the piperidine scaffold to enhance target binding.

- Introduce substituents (e.g., fluoro groups) to improve metabolic stability .

Q. What computational and experimental approaches resolve discrepancies in NMR assignments for complex derivatives?

- Case Study : Ambiguities in NMR signals for diastereomeric byproducts.

- Resolution :

2D NMR (COSY, HSQC) : Assign proton-carbon correlations.

DFT Chemical Shift Predictions : Compare calculated vs. experimental shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。